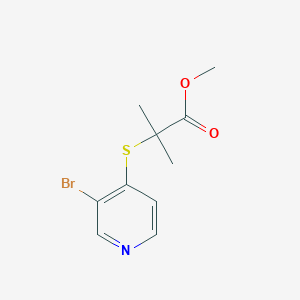![molecular formula C8H16N4O B12327571 4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)
4-Acetyl-[1,4]-diazepane-1-carboxamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-[1,4]-diazepane-1-carboxamidine is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-[1,4]-diazepane-1-carboxamidine typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a form suitable for further applications .
化学反応の分析
Types of Reactions: 4-Acetyl-[1,4]-diazepane-1-carboxamidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophilic reagents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
科学的研究の応用
4-Acetyl-[1,4]-diazepane-1-carboxamidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various conditions.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions .
作用機序
The mechanism of action of 4-Acetyl-[1,4]-diazepane-1-carboxamidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
類似化合物との比較
4-Acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-one: Known for its anticonvulsant activity.
1,4-Naphthoquinone: Exhibits various biological properties, including anti-inflammatory and antimicrobial activities.
Piperidine Derivatives: Widely used in drug discovery for their pharmacological activities.
Uniqueness: 4-Acetyl-[1,4]-diazepane-1-carboxamidine is unique due to its specific structure and the presence of both acetyl and carboxamidine groups. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C8H16N4O |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
4-acetyl-1,4-diazepane-1-carboximidamide |
InChI |
InChI=1S/C8H16N4O/c1-7(13)11-3-2-4-12(6-5-11)8(9)10/h2-6H2,1H3,(H3,9,10) |
InChIキー |
JGMOVCHAKGLKAR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCN(CC1)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy](/img/structure/B12327489.png)
![disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12327499.png)
![1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)-](/img/structure/B12327503.png)
![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B12327509.png)
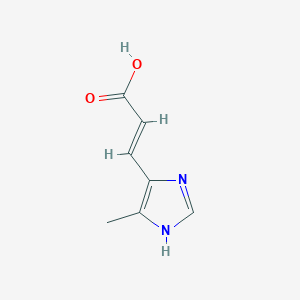
![[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B12327520.png)
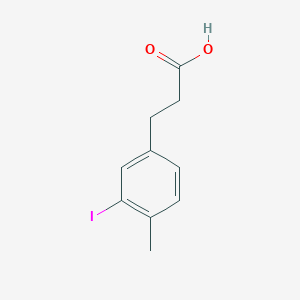
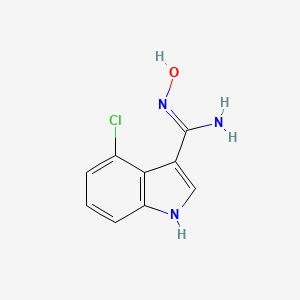
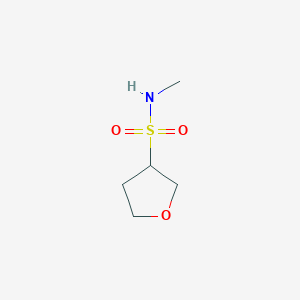
![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B12327547.png)


